molecular formula C19H21N7O B2909437 cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-26-3

cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2909437
CAS RN: 920178-26-3
M. Wt: 363.425
InChI Key: LEMGLIQDZZRREO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and rings, including a cyclopropyl group, a piperazine ring, a triazolopyrimidine ring, and a tolyl group. These types of compounds are often found in pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are typically synthesized through multi-step processes involving various types of organic reactions . For example, triazolopyrimidines can be synthesized through a cascade process engaging multiple reactive centers .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the triazolopyrimidine ring might participate in various types of organic reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. It’s important to handle all such compounds with appropriate safety precautions .

Future Directions

Compounds with similar structures are of significant interest in drug discovery and development due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and evaluating their biological activities .

properties

IUPAC Name

cyclopropyl-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-13-2-6-15(7-3-13)26-18-16(22-23-26)17(20-12-21-18)24-8-10-25(11-9-24)19(27)14-4-5-14/h2-3,6-7,12,14H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMGLIQDZZRREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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